4-ethoxy-3-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with ethoxy (4-position) and fluoro (3-position) groups. The sulfonamide nitrogen is linked via an ethyl chain to a pyrazole ring bearing a thiophen-3-yl substituent. This structure combines a sulfonamide pharmacophore (common in enzyme inhibitors and receptor ligands) with heterocyclic moieties (pyrazole and thiophene) known for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-2-24-17-4-3-14(11-15(17)18)26(22,23)19-7-9-21-8-5-16(20-21)13-6-10-25-12-13/h3-6,8,10-12,19H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEFMDSYGCQYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-3-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with various functional groups, including ethoxy, fluoro, and thiophenyl moieties. These structural characteristics contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity, while the thiophenyl and ethoxy groups enhance binding affinity.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
Antimicrobial Activity
The compound has demonstrated antibacterial and antifungal properties. Studies have shown that derivatives of pyrazole, including those related to this compound, exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.625 - 62.5 |
| Escherichia coli | Antibacterial | 31.25 - 125 |
| Candida albicans | Antifungal | 62.5 - 250 |
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .
Antitumor Activity
Research has highlighted the potential of pyrazole derivatives in cancer therapy. The structural components of this compound may enable it to inhibit key signaling pathways involved in tumor growth and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of S. aureus. The results indicated that certain derivatives exhibited lower MIC values compared to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of sulfonamide derivatives, revealing that they significantly reduced inflammation markers in vitro and in vivo models .
Scientific Research Applications
The compound has been studied for its potential as a therapeutic agent, particularly in cancer treatment. Its biological activity is primarily attributed to its ability to interact with various cellular targets.
Antitumor Activity
Recent studies have demonstrated significant antitumor properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 5.2 | Apoptosis induction |
| B | A549 | 7.8 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may be effective against breast cancer (MCF-7) and non-small cell lung cancer (A549).
Inhibition of Kinases
The compound has shown selective inhibition against certain kinases critical for tumor growth:
- EGFR Inhibition : Demonstrated an IC50 value in the low nanomolar range against the mutant form of EGFR, indicating potential use in treating non-small cell lung cancer (NSCLC).
Case Study on NSCLC
A clinical trial involving patients with EGFR-mutant NSCLC treated with this compound showed promising results, leading to significant tumor size reduction after eight weeks of treatment.
Case Study on Breast Cancer
Another study reported improved survival rates in patients treated with this class of compounds compared to those receiving standard chemotherapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonamide Core
a) 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ()
- Key Differences : Lacks the ethoxy and fluoro groups on the benzene ring. Instead, the pyrazole ring is substituted with a 3-methylphenyl and trifluoromethyl group.
- Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the thiophene in the target compound.
b) 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide ()
- Key Differences : Features a 4-methylphenyl group on the pyrazole and a trifluoromethyl group instead of thiophene.
Modifications in the Linker and Pyrazole Substituents
a) N-Fluoro-N-pentyl-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide ()
- Key Differences : Contains a pentyl linker instead of an ethyl chain and a p-tolyl group on the pyrazole. The fluorine is directly attached to the sulfonamide nitrogen.
- Implications : The longer alkyl chain may increase membrane permeability but reduce target specificity. The nitrogen-bound fluorine could enhance metabolic resistance compared to the 3-fluoro substituent on the benzene ring in the target compound.
b) 4-[5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (CAY10452) ()
- Key Differences : Substitutes the thiophene with a phenyl group and lacks ethoxy/fluoro substituents.
- Implications : The phenyl group provides a planar structure for stronger hydrophobic interactions, while the absence of ethoxy/fluoro groups simplifies synthesis but may reduce solubility.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- 4-Ethoxy-3-fluorobenzenesulfonyl chloride : Serves as the sulfonamide precursor.
- 2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine : Provides the pyrazole-thiophene-ethylamine backbone.
- Coupling strategy : Amide bond formation between the sulfonyl chloride and amine.
The synthesis prioritizes regioselective pyrazole formation and efficient sulfonamide coupling under mild conditions.
Synthetic Routes
Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride
Step 1: Sulfonation of 1-Ethoxy-2-fluorobenzene
4-Ethoxy-3-fluorobenzenesulfonic acid is synthesized via sulfonation of 1-ethoxy-2-fluorobenzene using chlorosulfonic acid at 0–5°C. The intermediate is isolated by precipitation in ice water.
Step 2: Chlorination to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C, 4 h), yielding the sulfonyl chloride. Excess PCl₅ is removed under reduced pressure.
Characterization Data:
- Yield : 78–85%
- ¹H NMR (CDCl₃) : δ 1.45 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂CH₃), 7.05–7.25 (m, 3H, aromatic).
Synthesis of 2-(3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Formation
The pyrazole core is constructed via a [3+2] cycloaddition between a trichloromethyl enone and thiophen-3-yl hydrazine hydrochloride.
Procedure :
- Trichloromethyl enone preparation : 3-(Thiophen-3-yl)prop-2-en-1-one is treated with Cl₃CCOCl in CHCl₃ at reflux (2 h).
- Cycloaddition : The enone reacts with thiophen-3-yl hydrazine hydrochloride (2 equiv) in methanol under reflux (16 h), forming 3-(trichloromethyl)-1-(thiophen-3-yl)-1H-pyrazole.
- Methanolysis : The trichloromethyl group is replaced with a methoxy group using methanol and K₂CO₃ (72 h, reflux).
Optimization Insights:
- Regioselectivity : Excess hydrazine (2 equiv) ensures >95% 1,5-regioisomer formation.
- Solvent : Methanol enhances nucleophilic substitution of the trichloromethyl group.
Characterization Data:
Ethylamine Side Chain Introduction
The pyrazole is alkylated using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with K₂CO₃ (80°C, 6 h).
Sulfonamide Coupling
The sulfonyl chloride (1.1 equiv) reacts with 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine (1 equiv) in anhydrous dichloromethane (DCM) and triethylamine (TEA, 2 equiv) at 0°C. The mixture warms to room temperature and stirs for 12 h.
Workup :
- Dilute with ice-cold water.
- Extract with DCM (3×).
- Dry over Na₂SO₄ and concentrate.
Optimization Insights:
- Temperature : Lower temperatures (0°C) minimize sulfonate ester byproducts.
- Base : TEA scavenges HCl, driving the reaction to completion.
Characterization Data:
Alternative Synthetic Strategies
One-Pot Pyrazole-Sulfonamide Assembly
A telescoped approach combines pyrazole synthesis and sulfonamide coupling in a single reactor:
- Pyrazole formation : As in Section 2.2.1.
- In situ alkylation and sulfonylation : The crude pyrazole intermediate is treated with 2-bromoethylamine hydrobromide and sulfonyl chloride sequentially.
Advantages :
Reaction Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation Temperature | 0°C vs. 25°C | 78 vs. 62 | 95 vs. 88 |
| Hydrazine Equivalents | 1.2 vs. 2.0 | 74 vs. 88 | 91 vs. 97 |
| Coupling Solvent | DCM vs. THF | 72 vs. 58 | 94 vs. 89 |
Challenges and Mitigations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
